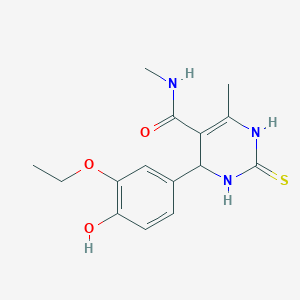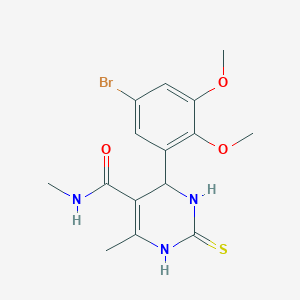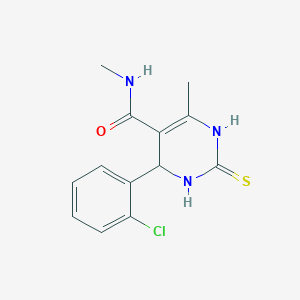![molecular formula C24H28N2O3S B297710 3-Ethyl-2-[(2-ethylphenyl)imino]-5-(3-methoxy-2-propoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B297710.png)
3-Ethyl-2-[(2-ethylphenyl)imino]-5-(3-methoxy-2-propoxybenzylidene)-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-2-[(2-ethylphenyl)imino]-5-(3-methoxy-2-propoxybenzylidene)-1,3-thiazolidin-4-one, also known as ETPTZ, is a synthetic compound that belongs to the thiazolidinone family. It has been studied extensively for its potential applications in scientific research, particularly in the field of biochemistry and physiology. In
作用機序
The mechanism of action of 3-Ethyl-2-[(2-ethylphenyl)imino]-5-(3-methoxy-2-propoxybenzylidene)-1,3-thiazolidin-4-one is not fully understood. However, it is believed to act by inhibiting the activity of reactive oxygen species (ROS), which are known to cause oxidative stress and damage to cells. 3-Ethyl-2-[(2-ethylphenyl)imino]-5-(3-methoxy-2-propoxybenzylidene)-1,3-thiazolidin-4-one also inhibits the activity of nuclear factor kappa B (NF-kB), a transcription factor that plays a key role in the regulation of inflammation and immune response.
Biochemical and Physiological Effects
3-Ethyl-2-[(2-ethylphenyl)imino]-5-(3-methoxy-2-propoxybenzylidene)-1,3-thiazolidin-4-one has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of ROS, which can lead to a reduction in oxidative stress and damage to cells. 3-Ethyl-2-[(2-ethylphenyl)imino]-5-(3-methoxy-2-propoxybenzylidene)-1,3-thiazolidin-4-one has also been shown to inhibit the activity of NF-kB, which can lead to a reduction in inflammation and immune response. Additionally, 3-Ethyl-2-[(2-ethylphenyl)imino]-5-(3-methoxy-2-propoxybenzylidene)-1,3-thiazolidin-4-one has been shown to exhibit antitumor properties, making it a promising candidate for the treatment of various types of cancer.
実験室実験の利点と制限
One advantage of using 3-Ethyl-2-[(2-ethylphenyl)imino]-5-(3-methoxy-2-propoxybenzylidene)-1,3-thiazolidin-4-one in lab experiments is its ability to exhibit antioxidant, anti-inflammatory, and antitumor properties. This makes it a promising candidate for the treatment of various diseases. However, one limitation of using 3-Ethyl-2-[(2-ethylphenyl)imino]-5-(3-methoxy-2-propoxybenzylidene)-1,3-thiazolidin-4-one in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of 3-Ethyl-2-[(2-ethylphenyl)imino]-5-(3-methoxy-2-propoxybenzylidene)-1,3-thiazolidin-4-one in humans.
将来の方向性
There are several future directions for the study of 3-Ethyl-2-[(2-ethylphenyl)imino]-5-(3-methoxy-2-propoxybenzylidene)-1,3-thiazolidin-4-one. One direction is to further investigate its potential applications in the treatment of various diseases, particularly cancer. Another direction is to study its mechanism of action in more detail, in order to better understand how it works at the molecular level. Additionally, further studies are needed to determine the safety and efficacy of 3-Ethyl-2-[(2-ethylphenyl)imino]-5-(3-methoxy-2-propoxybenzylidene)-1,3-thiazolidin-4-one in humans, in order to determine its potential as a therapeutic agent.
合成法
3-Ethyl-2-[(2-ethylphenyl)imino]-5-(3-methoxy-2-propoxybenzylidene)-1,3-thiazolidin-4-one can be synthesized using a variety of methods. One common method involves the reaction of 2-ethylphenylhydrazine with 3-methoxy-2-propoxybenzaldehyde to form the corresponding Schiff base. The Schiff base is then reacted with ethyl acetoacetate and elemental sulfur to form the thiazolidinone ring. The final product is obtained by the addition of ethyl iodide to the thiazolidinone ring.
科学的研究の応用
3-Ethyl-2-[(2-ethylphenyl)imino]-5-(3-methoxy-2-propoxybenzylidene)-1,3-thiazolidin-4-one has been studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology. It has been shown to exhibit antioxidant, anti-inflammatory, and antitumor properties, making it a promising candidate for the treatment of various diseases.
特性
製品名 |
3-Ethyl-2-[(2-ethylphenyl)imino]-5-(3-methoxy-2-propoxybenzylidene)-1,3-thiazolidin-4-one |
|---|---|
分子式 |
C24H28N2O3S |
分子量 |
424.6 g/mol |
IUPAC名 |
(5E)-3-ethyl-2-(2-ethylphenyl)imino-5-[(3-methoxy-2-propoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H28N2O3S/c1-5-15-29-22-18(12-10-14-20(22)28-4)16-21-23(27)26(7-3)24(30-21)25-19-13-9-8-11-17(19)6-2/h8-14,16H,5-7,15H2,1-4H3/b21-16+,25-24? |
InChIキー |
AFXDWCDHWMSSBD-CHLWQFSPSA-N |
異性体SMILES |
CCCOC1=C(C=CC=C1OC)/C=C/2\C(=O)N(C(=NC3=CC=CC=C3CC)S2)CC |
SMILES |
CCCOC1=C(C=CC=C1OC)C=C2C(=O)N(C(=NC3=CC=CC=C3CC)S2)CC |
正規SMILES |
CCCOC1=C(C=CC=C1OC)C=C2C(=O)N(C(=NC3=CC=CC=C3CC)S2)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



amino]-N-cycloheptylacetamide](/img/structure/B297627.png)
![N-[2-(4-benzhydryl-1-piperazinyl)-2-oxoethyl]-N-(4-bromobenzyl)benzenesulfonamide](/img/structure/B297629.png)
![N,N-diethyl-2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B297630.png)
![N-(2,6-dimethylphenyl)-N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B297634.png)
![N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(3-methylphenyl)methanesulfonamide](/img/structure/B297635.png)

![1-Methyl-6,6-diphenyl-3-[3-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B297638.png)
![N-(3,5-dimethylphenyl)tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B297640.png)





![2-{(2-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B297648.png)